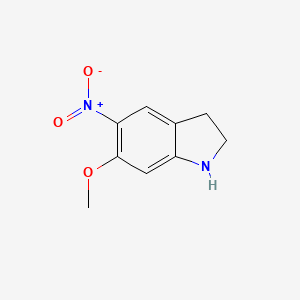

6-Methoxy-5-nitroindoline

Description

Historical Context and Significance of the Indoline (B122111) Core in Modern Organic Chemistry

The journey of the indoline core began with the study of the dye indigo (B80030) in the 19th century. In 1866, Adolf von Baeyer first synthesized indole (B1671886), the aromatic precursor to indoline, by reducing oxindole. wikipedia.org This foundational work paved the way for the development of various synthetic methodologies, including the Fischer indole synthesis in 1883, which remains a widely used method for creating substituted indoles. semanticscholar.orgwikipedia.org

The significance of the indoline scaffold skyrocketed in the 1930s with the discovery of its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin. wikipedia.orgnih.gov This realization spurred intense research into indole- and indoline-based compounds, revealing their diverse pharmacological activities. ekb.egmdpi.com Today, the indoline nucleus is a key component in numerous approved drugs, targeting a wide array of diseases. mdpi.combohrium.com Its structural versatility allows for the creation of compounds with applications ranging from anticancer and anti-inflammatory agents to materials with unique photochromic properties. ekb.egrsc.org

Significance of Methoxy (B1213986) and Nitro Substituents in Indoline Systems for Research Applications

The functionalization of the indoline core with various substituents dramatically influences its chemical and biological properties. The methoxy (-OCH3) and nitro (-NO2) groups, in particular, play crucial roles in modulating the electronic landscape and reactivity of the indoline ring system.

The methoxy group, an electron-donating group, increases the electron density of the aromatic ring through resonance effects. chim.it This enhancement of electron richness can influence the molecule's binding affinity to biological targets and improve its pharmacokinetic properties. chim.itresearchgate.net In the context of indoline derivatives, methoxy substitution has been a strategic approach to diversify their regiochemical behavior and synthesize novel compounds with potential applications as pharmaceuticals and chemosensors. chim.it

Overview of Academic Research Trends Pertaining to 6-Methoxy-5-nitroindoline and Structurally Related Analogs

Research interest in this compound and its analogs stems from the unique combination of the electron-donating methoxy group and the electron-withdrawing nitro group on the indoline scaffold. This substitution pattern creates a molecule with distinct chemical properties that are actively being explored in various scientific domains.

A significant area of research focuses on the synthesis and use of this compound as a versatile intermediate in organic synthesis. Its functional groups provide reactive sites for further chemical modifications, allowing for the construction of more complex molecular architectures. For instance, the nitro group can be reduced to an amine, which can then be further functionalized. nih.gov

Furthermore, the electronic properties conferred by the methoxy and nitro groups make these compounds interesting candidates for materials science applications. Studies on related nitro-aromatic compounds suggest that the push-pull system can lead to interesting photochromic and nonlinear optical properties. rsc.org

In medicinal chemistry, while direct biological activity data for this compound is not extensively published, the broader class of nitroindole and nitroindoline (B8506331) derivatives has shown a range of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.net The exploration of this compound and its derivatives as potential therapeutic agents continues to be an active area of investigation, with studies focusing on their interaction with various biological targets. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

6-methoxy-5-nitro-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C9H10N2O3/c1-14-9-5-7-6(2-3-10-7)4-8(9)11(12)13/h4-5,10H,2-3H2,1H3 |

InChI Key |

LYTORIYWTGFLBF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CCNC2=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Methoxy 5 Nitroindoline and Its Functionalized Derivatives

Strategies for Indoline (B122111) Ring Construction and Selective Functionalization

The construction of the indoline nucleus is a foundational step in the synthesis of 6-methoxy-5-nitroindoline. Modern synthetic chemistry offers a variety of powerful techniques, from classical cyclization reactions to advanced catalytic and cascade processes, to build this heterocyclic system. These methods provide pathways to the core scaffold, which can then be further functionalized. A common related strategy involves the synthesis of an indole (B1671886) followed by reduction, or the synthesis of the indoline directly, which may then be dehydrogenated as part of a larger synthetic sequence to access corresponding indole derivatives. rsc.org

Dehydrogenation of Indolines to Indoles in Synthetic Sequences

While the target compound is an indoline, the dehydrogenation (oxidation) of indolines to indoles is a crucial and versatile transformation within broader synthetic pathways that may utilize indoline intermediates. researchgate.net This step is often employed to introduce aromaticity, which can facilitate subsequent reactions or be the final step in the synthesis of an indole-containing target molecule. A variety of reagents and catalytic systems have been developed to achieve this transformation efficiently. lookchem.com

Palladium-based catalysts are widely used for this purpose. For instance, palladium on carbon (Pd/C) is a classic and effective reagent for indoline dehydrogenation. researchgate.net Research has also shown that palladium dichloride in a methanol (B129727)/triethylamine (B128534) solvent system can afford high yields of the corresponding indole. researchgate.net Beyond palladium, other oxidizing agents such as manganese dioxide (MnO2) have been historically used, providing moderate yields. researchgate.net More contemporary methods utilize advanced catalytic systems, including transition-metal/quinone complexes like [Ru(phd)3]²⁺, which can perform aerobic dehydrogenation, offering a greener alternative to stoichiometric oxidants. researchgate.net Catalytic amounts of N-hydroxyphthalimide (NHPI), sometimes in conjunction with copper, have also been shown to effectively catalyze the aerobic dehydrogenation of N-heterocycles, including indolines. researchgate.net

| Reagent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|

| Palladium Dichloride (PdCl₂) | Methanol/Triethylamine | 83% | researchgate.net |

| Manganese Dioxide (MnO₂) | Benzene (B151609), Reflux | 56-59% | researchgate.net |

| [Ru(phd)₃]²⁺ Complex | Aerobic Conditions | Effective for 3° indolines | researchgate.net |

| N-Hydroxyphthalimide (NHPI) | Air | Efficient | researchgate.net |

| Hydroxyapatite-bound Pd (PdHAP) | Aerobic Conditions | High Activity | lookchem.com |

Catalytic and Cascade Cyclization Reactions for Indoline Scaffolds

Direct construction of the indoline scaffold often relies on catalytic and cascade cyclization reactions, which provide efficient and atom-economical routes to this heterocyclic system. These methods typically involve the intramolecular cyclization of a suitably functionalized aniline (B41778) precursor.

Palladium-catalyzed reactions are prominent in this field, enabling the formation of C-N and C-C bonds necessary for ring closure. nih.gov For example, intramolecular C-H bond activation strategies allow for the cyclization of less functionalized arene precursors compared to classical cross-coupling methods. nih.gov Cascade reactions, where multiple bond-forming events occur in a single operation, offer a particularly elegant approach. Gold-catalyzed cascade cyclizations of anilines with diynes have been shown to controllably form propellane-type indolines. acs.org Similarly, palladium-catalyzed cascade reactions, such as a Sonogashira coupling followed by intramolecular cyclization of an o-haloaniline derivative, can construct the indole nucleus, which can then be reduced to the indoline. mdpi.comresearchgate.net Radical cascade cyclizations, mediated by photoredox or electrochemical methods, also provide novel pathways to complex, fused indoline systems. researchgate.net Another strategy involves an intramolecular [4 + 2] cycloaddition of acyclic enyne precursors, which generates the indoline core directly and is highly modular for creating substituted derivatives. nih.gov

Regioselective Introduction of the Methoxy (B1213986) Moiety into the Indoline Nucleus

Achieving the correct 6-methoxy substitution pattern is a critical challenge. The regioselectivity of this installation is paramount and is most often controlled by the choice of starting materials, although post-cyclization functionalization represents an alternative, albeit less common, strategy.

Precursor-Based Methodologies for Methoxy Group Incorporation

The most direct and widely practiced strategy for synthesizing 6-methoxyindoline (B1368176) derivatives is to begin with a precursor that already contains the methoxy group at the desired position on the aromatic ring. chim.it This approach circumvents potential issues with regioselectivity that can arise when attempting to functionalize the indoline core after its formation.

A common starting material for this purpose is m-anisidine (B1676023) (3-methoxyaniline). The Fischer indole synthesis, a classical method, can be adapted for this purpose. For instance, the reaction of m-anisidine with specific reagents can lead to a mixture of 4-methoxy and 6-methoxy indole isomers, with the 6-methoxy product often being the major isomer that can be separated via crystallization. nih.gov This indole can then be reduced to the target 6-methoxyindoline. By embedding the methoxy group in the starting aniline, the synthetic route ensures its placement at the correct position in the final bicyclic structure.

Post-Cyclization Methoxy Group Functionalization Strategies

Introducing a methoxy group onto a pre-formed indoline ring at the C-6 position is a significantly more challenging synthetic problem. The electronic nature of the indoline ring, with its electron-donating amino group fused to the aromatic ring, complicates regioselective electrophilic aromatic substitution. The nitrogen atom strongly activates the C-5 and C-7 positions (para and ortho, respectively) towards electrophilic attack, making selective functionalization at C-6 difficult.

While methods exist for the functionalization of indoles, such as the methylation of a 6-hydroxy indole to a 6-methoxy indole, this still requires the initial presence of a hydroxyl group at the C-6 position. acs.org Direct C-H methoxylation of an unsubstituted indoline at the C-6 position is not a commonly reported transformation due to these regiochemical challenges. Therefore, precursor-based methodologies remain the overwhelmingly preferred strategy for the synthesis of 6-methoxyindoline and its derivatives.

Controlled Nitration Approaches for Precise Nitro Group Placement at the C-5 Position of the Indoline Core

The final key functionalization in the synthesis of this compound is the regioselective introduction of a nitro group at the C-5 position. This transformation is an electrophilic aromatic substitution reaction, and its success hinges on controlling the regiochemical outcome.

The directing effects of the substituents on the indoline ring are crucial. The methoxy group at C-6 is a strongly activating, ortho-, para-director. This electronic influence strongly directs incoming electrophiles, such as the nitronium ion (NO₂⁺), to the positions ortho to it: C-5 and C-7. The indoline nitrogen, being an electron-donating group, further activates the aromatic ring, particularly at the C-5 (para) and C-7 (ortho) positions. The combined effect of the 6-methoxy group and the fused amino ring strongly favors nitration at either C-5 or C-7.

Achieving selectivity for the C-5 position over the C-7 position can be accomplished by carefully selecting the nitrating agent and reaction conditions. Mild nitrating conditions are often preferred to avoid side reactions and control regioselectivity. A documented procedure for the nitration of a 6-methoxyindoline derivative involves using 90% nitric acid in nitromethane (B149229) at low temperatures (0–5 °C). This method has been shown to effectively install the nitro group at the C-5 position. Other nitrating systems, such as nitric acid in acetic anhydride (B1165640) or zeolite-catalyzed nitrations, have been used for various aromatic compounds and can offer high regioselectivity under controlled conditions. google.comnih.gov The choice of solvent, temperature, and nitrating agent can influence the isomeric ratio of the products. nih.gov

| Substrate Type | Nitrating Agent | Conditions | Key Observation | Reference |

|---|---|---|---|---|

| 6-Methoxyindoline derivative | 90% HNO₃ | Nitromethane, 0-5 °C | Effective for C-5 nitration | |

| Toluene | Conc. HNO₃ / H-ZSM-5 Zeolite | 70-90 °C | High para-selectivity | google.com |

| Indoles (general) | (CH₃)₄NNO₃ / (CF₃CO)₂O | Sub-room temperature | Non-acidic, regioselective for C-3 | nih.gov |

| m-Xylene | Fuming HNO₃ | Aqueous, catalyst-free | High yield, demonstrates solvent effects | nih.gov |

Electrophilic Nitration Techniques for Indoline Systems

The introduction of a nitro group onto an aromatic ring, a process known as nitration, is a cornerstone of electrophilic aromatic substitution (SEAr) reactions. wikipedia.org For indoline systems, these reactions are crucial for synthesizing key intermediates for various applications. The most traditional and widely practiced method for aromatic nitration involves the use of a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org

While the mixed acid system is robust, the reactivity of the substrate can influence the choice of reagents. For highly activated aromatic systems, such as phenols, the use of nitric acid alone can be sufficient for nitration. masterorganicchemistry.com Given that the indoline scaffold contains activating groups (the secondary amine and, in this case, a methoxy group), milder conditions can sometimes be employed. Alternative nitrating agents have also been explored, including ceric ammonium (B1175870) nitrate (B79036) (CAN) and tert-butyl nitrite (B80452), which can offer different reactivity profiles and selectivities. researchgate.netresearchgate.net

Development of Non-Acidic and Non-Metallic Nitration Conditions

Traditional electrophilic nitration protocols, particularly those employing mixed acids, present significant drawbacks. frontiersin.org These methods are often hazardous, utilizing highly corrosive and strong acids, which can lead to poor functional group tolerance and the production of substantial toxic waste. frontiersin.orgrsc.org These limitations have spurred the development of more efficient, milder, and environmentally benign nitration methods.

A significant advancement in this area is the creation of non-acidic and non-metallic nitration conditions. rsc.org One prominent example involves the in situ generation of trifluoroacetyl nitrate (CF₃COONO₂). nih.govresearchgate.net This potent electrophilic nitrating agent is produced through the metathesis of ammonium tetramethyl nitrate with trifluoroacetic anhydride at low temperatures. rsc.orgnih.gov This protocol is noteworthy for being both mild and metal-free, offering a greener alternative to conventional methods. nih.gov It has been successfully applied to the nitration of a variety of indoles and other aromatic compounds, demonstrating good functional group compatibility. rsc.orgnih.govresearchgate.net

The search for alternative nitrating species has also led to the investigation of other reagents that can function under non-traditional conditions, such as various nitrite salts and nitrous gases. frontiersin.org These modern approaches aim to circumvent the harshness of strong acids, thereby enhancing the safety and sustainability of the nitration process.

| Parameter | Traditional Method (Mixed Acid) | Non-Acidic Method (Trifluoroacetyl Nitrate) |

|---|---|---|

| Reagents | Concentrated HNO₃ and H₂SO₄ masterorganicchemistry.com | Ammonium tetramethyl nitrate and trifluoroacetic anhydride nih.gov |

| Active Electrophile | Nitronium ion (NO₂⁺) frontiersin.org | Trifluoroacetyl nitrate (CF₃COONO₂) rsc.orgnih.gov |

| Conditions | Strongly acidic, often requiring elevated temperatures rsc.org | Non-acidic, non-metallic, low temperature (0–5 °C) nih.gov |

| Environmental Impact | Generates significant acidic waste frontiersin.orgrsc.org | More environmentally friendly rsc.orgnih.gov |

| Safety | Hazardous due to corrosive, strong acids rsc.org | Milder and safer conditions nih.gov |

Regioisomeric Control in Substituted Nitroindoline (B8506331) Synthesis (e.g., Differentiation of 5-nitro and 7-nitro Isomers)

A primary challenge in the synthesis of substituted aromatic compounds is achieving regiochemical control, as nitration reactions can often yield a mixture of products. frontiersin.orgresearchgate.net In the synthesis of this compound, the regioselectivity of the nitration is dictated by the directing effects of the substituents already present on the indoline ring: the fused secondary amine and the methoxy group at the C6 position.

Both the amine and the methoxy group are strong activating, ortho, para-directing groups. For the 6-methoxyindoline precursor, the potential sites for electrophilic attack are C5 and C7.

Position C5: This position is para to the powerful directing effect of the indoline nitrogen and ortho to the methoxy group. The alignment of these directing effects strongly favors electrophilic substitution at this site.

Position C7: This position is ortho to both the nitrogen and the methoxy group. While activated, it is generally less favored than C5 due to potential steric hindrance from the adjacent five-membered ring and the methoxy group.

Consequently, the direct nitration of 6-methoxyindoline is expected to yield the 5-nitro isomer as the major product due to the synergistic electronic effects of the two activating groups.

Achieving specific regioisomers that are not the primary product of direct nitration, such as a 7-nitro isomer, often requires alternative strategies. Instead of relying on the selectivity of a single nitration step, chemists may employ multi-step synthetic sequences. acs.org Such approaches often involve starting with a precursor that already contains the desired substitution pattern or using protecting and directing groups to block more reactive sites and guide the electrophile to the intended position. For instance, syntheses of various C5-, C6-, and C7-nitroindoles have been developed from specifically chosen 2-halonitroanilines, where the final substitution pattern is determined by the initial choice of starting material rather than a single selective nitration event. researchgate.net

Convergent and Sequential Synthesis of this compound and its Direct Precursors

The construction of the this compound molecule can be approached through either sequential or convergent synthetic strategies. chim.it

Sequential Synthesis: In a sequential (or linear) pathway, the molecule is assembled in a step-by-step fashion from a single starting material. A common approach for methoxy-activated indoles begins with a commercially available substituted aniline. chim.it For this compound, a plausible sequential route would start with an appropriately substituted aniline. The synthesis would proceed through the construction of the five-membered indoline ring, followed by the introduction of the nitro group at the C5 position in a late-stage nitration step. This approach allows for the gradual build-up of molecular complexity.

Convergent Synthesis: A convergent synthesis involves the independent preparation of two or more key fragments of the target molecule, which are then combined in the final stages. This strategy can be more efficient for complex molecules. For this compound, a convergent approach might involve synthesizing a nitro-containing aromatic precursor and then forming the five-membered ring onto it. For example, methods exist for the synthesis of nitroindoles from the reaction of enaminones with nitroaromatic compounds. rsc.org Classical named reactions, such as the Baeyer–Emmerling indole synthesis, which starts with an ortho-nitrocinnamic acid, exemplify this strategy of building the heterocyclic ring onto a pre-functionalized nitro-aromatic core. rsc.org

Multi-step Synthetic Pathways to this compound Analogs

The synthesis of substituted indolines and their analogs often requires carefully planned multi-step pathways to ensure the correct placement of functional groups. These routes provide the flexibility to introduce various substituents and build complex molecular architectures. The synthesis of 5,6-dimethoxyindole, an analog of the target scaffold, has been accomplished via a sequence that includes a microwave-assisted Cadogan synthesis, highlighting the use of modern techniques in multi-step preparations. chim.it

A hypothetical, yet chemically robust, multi-step pathway to a this compound analog could be designed based on established organic transformations. An example of such a pathway is outlined below.

| Step | Transformation | Description |

|---|---|---|

| 1 | Starting Material Selection | Begin with a commercially available, appropriately substituted nitroaniline, such as 2-bromo-4-nitro-5-methoxyaniline. |

| 2 | Sonogashira Coupling | React the bromoaniline with a terminal alkyne (e.g., trimethylsilylacetylene) under palladium catalysis to form a C-C bond at the C2 position. researchgate.net |

| 3 | Heteroannulation | Induce cyclization of the alkyne-substituted aniline to form the five-membered indole ring. This can often be achieved in tandem with the coupling step. researchgate.net |

| 4 | Deprotection | If a protecting group like trimethylsilyl (B98337) was used on the alkyne, it is removed at this stage. |

| 5 | Reduction of Indole to Indoline | The resulting indole is reduced to the corresponding indoline using a suitable reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation. |

This type of pathway offers precise control over the final structure, as the positions of the methoxy and nitro groups are fixed by the choice of the initial starting material.

Exploration of One-Pot and Tandem Methodologies

To enhance synthetic efficiency, reduce waste, and shorten reaction times, chemists are increasingly exploring one-pot and tandem (or cascade) reaction methodologies. rsc.orgrsc.org A one-pot process involves conducting multiple reaction steps in a single vessel without isolating the intermediates, while a tandem reaction features several bond-forming events occurring consecutively under the same reaction conditions. rsc.org

The synthesis of related heterocyclic systems has benefited greatly from these approaches. For instance, a highly effective one-pot synthesis of quinolines has been developed from o-nitroarylcarbaldehydes. rsc.org This process involves the initial reduction of the nitro group to an amine, which then undergoes an in situ condensation with a ketone or aldehyde to form the quinoline (B57606) ring in high yield. rsc.org A similar strategy could be adapted for indoline synthesis.

Tandem reactions are particularly powerful for rapidly building molecular complexity. A notable example in indole synthesis is the tandem Sonogashira coupling/heteroannulation reaction between 2-halonitroanilines and terminal alkynes. researchgate.net In this process, a palladium catalyst facilitates both the initial C-C bond formation and the subsequent C-N bond formation (cyclization) in a single operation, providing direct access to substituted nitroindoles. researchgate.net Such advanced methodologies represent a streamlined and powerful approach to constructing the this compound core and its derivatives.

Synthetic Routes to N-Functionalized this compound Derivatives

The nitrogen atom of the indoline ring is a secondary amine, which serves as a convenient handle for introducing a wide range of functional groups. This N-functionalization is a key strategy for modulating the physicochemical and biological properties of the molecule. The reactions are typically straightforward and involve common transformations of secondary amines.

Functionalization can occur either before or after the nitration step, depending on the stability of the desired functional group to the nitrating conditions. A common tactic is to first protect the indoline nitrogen with a robust protecting group, such as a tert-butyloxycarbonyl (Boc) group, perform other transformations on the molecule, and then either retain or remove the protecting group as needed. nih.govresearchgate.net

Key synthetic routes to N-functionalized derivatives include:

N-Alkylation: The introduction of alkyl groups onto the indoline nitrogen can be achieved by reaction with alkyl halides or other alkylating agents in the presence of a base.

N-Acylation: Acyl groups can be installed by reacting the indoline with acyl chlorides or acid anhydrides, typically in the presence of a base like triethylamine or pyridine, to form the corresponding amide.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides, which are stable and can alter the electronic properties of the nitrogen atom.

N-Arylation: The introduction of an aryl group can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

These functionalization reactions provide access to a diverse library of N-substituted this compound derivatives, enabling the systematic exploration of structure-activity relationships.

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkyl Indoline | Introduces simple alkyl chains. |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Et₃N) | N-Acyl Indoline (Amide) | Forms a stable amide bond, removes basicity of nitrogen. |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base (e.g., Pyridine) | N-Sulfonyl Indoline (Sulfonamide) | Creates a robust sulfonamide linkage. |

| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc Indoline (Carbamate) | Protects the nitrogen for subsequent reactions. nih.gov |

N-Alkylation and N-Acylation Reactions on the Indoline Nitrogen

The presence of the electron-withdrawing nitro group at the 5-position of the indoline ring significantly reduces the nucleophilicity of the indoline nitrogen, making direct N-alkylation and N-acylation challenging. However, several modern synthetic methods can overcome this obstacle.

N-Alkylation Reactions:

For electron-deficient indoles such as this compound, standard alkylation conditions often prove ineffective. More robust methods are required to achieve successful N-functionalization.

Mitsunobu Reaction: This reaction allows for the alkylation of acidic N-H bonds under mild conditions, using an alcohol, a phosphine (B1218219) (like triphenylphosphine, PPh₃), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.gov The reaction proceeds via an Sₙ2 mechanism, leading to the inversion of stereochemistry at the alcohol's carbon atom. This method is particularly useful for introducing a variety of alkyl groups onto the indoline nitrogen. nih.govbeilstein-journals.org

Palladium-Catalyzed N-Alkylation: Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds. rsc.orgchemrxiv.orgchemrxiv.org These methods can be applied to the N-alkylation of indoles, including those bearing electron-withdrawing groups. chemrxiv.org The reaction typically involves a palladium catalyst, a suitable ligand, and a base to couple the indoline with an alkyl halide or pseudohalide. rsc.org The "borrowing hydrogen" methodology, a green chemistry approach, utilizes alcohols as alkylating agents, generating water as the only byproduct. chemrxiv.org

| Method | Alkylating Agent | Reagents | General Conditions |

| Mitsunobu Reaction | Alcohols | PPh₃, DEAD or DIAD | Anhydrous solvent (e.g., THF, Dioxane), Room temperature |

| Palladium-Catalyzed Alkylation | Alkyl halides/pseudohalides | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phosphine), Base | Inert atmosphere, Elevated temperature |

| Palladium-Catalyzed "Borrowing Hydrogen" | Alcohols | Pd catalyst, Base | Elevated temperature |

N-Acylation Reactions:

The introduction of an acyl group onto the indoline nitrogen can be achieved using various acylating agents, often in the presence of a base to facilitate the reaction.

Acylation with Acyl Chlorides: A common method for N-acylation involves the use of acyl chlorides in the presence of a base like triethylamine (NEt₃) or pyridine. derpharmachemica.comreddit.com The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. derpharmachemica.com For less reactive substrates, stronger bases or activating agents may be necessary.

Acylation with Thioesters: Thioesters have been reported as stable and effective acyl sources for the chemoselective N-acylation of indoles. beilstein-journals.org This method often requires a base, such as cesium carbonate (Cs₂CO₃), and is performed at elevated temperatures in a solvent like xylene. beilstein-journals.org

| Acylating Agent | Base | Solvent | General Conditions |

| Acyl Chlorides | Triethylamine, Pyridine | Dichloromethane, THF | Room temperature or gentle heating |

| Acyl Anhydrides | Base (optional) | Neat or in a solvent | Room temperature or heating |

| Thioesters | Cesium Carbonate | Xylene | Elevated temperature |

It is important to note that the specific reaction conditions, such as the choice of solvent, base, and temperature, may need to be optimized for this compound to achieve high yields and selectivity.

Preparation of N-Heterocyclic Indoline Derivatives

The functionalized indoline nitrogen can serve as a key atom in the construction of fused heterocyclic systems, leading to novel molecular architectures with potential applications in medicinal chemistry and materials science.

Synthesis of Pyrimido[1,2-a]indoles:

A common strategy for the synthesis of pyrimido[1,2-a]indoles involves the cyclization of 2-aminoindoles with β-ketoesters. researchgate.netosi.lvrsc.org This suggests a two-step approach starting from this compound:

Synthesis of 2-Amino-6-methoxy-5-nitroindoline: The introduction of an amino group at the 2-position of the indoline ring is a crucial step. While direct amination can be challenging, methods such as nitration followed by reduction could be explored on a suitably protected indoline precursor. A known process for a related compound, 2-amino-6-nitrobenzothiazole, involves the nitration of an acylated 2-aminobenzothiazole (B30445) followed by deprotection. google.com

Cyclization with β-Ketoesters: The resulting 2-amino-6-methoxy-5-nitroindoline can then be reacted with a β-ketoester in the presence of an acid catalyst, such as polyphosphoric acid ethyl ester, to construct the fused pyrimidine (B1678525) ring. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 2-Amino-6-methoxy-5-nitroindoline | β-Ketoester | Polyphosphoric acid ethyl ester, Heat | Pyrimido[1,2-a]indole derivative |

Synthesis of N-Heterocyclic Indoline Derivatives via 1,3-Dipolar Cycloaddition:

1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocycles. wikipedia.orgyoutube.comorganic-chemistry.org This methodology can be applied to prepare triazolo-indoline derivatives.

N-Alkenylation of this compound: The first step involves the introduction of an alkenyl group (e.g., an allyl or propargyl group) onto the indoline nitrogen. This can be achieved through standard N-alkylation procedures, potentially requiring the more robust methods mentioned in section 2.5.1.

1,3-Dipolar Cycloaddition: The N-alkenyl-6-methoxy-5-nitroindoline can then undergo a 1,3-dipolar cycloaddition reaction with an azide (B81097) to form a triazole ring fused to the indoline nitrogen. scispace.comyoutube.com This reaction is often referred to as a Huisgen cycloaddition and can be catalyzed by copper(I) to improve its rate and regioselectivity. youtube.com

| Dipolarophile | 1,3-Dipole | Conditions | Product |

| N-Alkenyl-6-methoxy-5-nitroindoline | Organic Azide | Heat or Cu(I) catalyst | Triazolo-indoline derivative |

These advanced synthetic methodologies provide a versatile toolkit for the functionalization of the this compound core, enabling the synthesis of a wide range of novel derivatives with potential applications in various fields of chemical research.

Chemical Reactivity and Transformation Pathways of 6 Methoxy 5 Nitroindoline Systems

Intrinsic Reactivity Profiles of Substituted Indolines

The indoline (B122111) scaffold is a reduced form of indole (B1671886), and its reactivity is significantly influenced by the substituents on both the aromatic and heterocyclic rings. The indole nucleus is inherently electron-rich, predisposing it to electrophilic substitution reactions. chim.it However, the introduction of substituents such as methoxy (B1213986) (-OCH₃) and nitro (-NO₂) groups, as seen in 6-methoxy-5-nitroindoline, dramatically alters this intrinsic reactivity.

The methoxy group at the C-6 position is an electron-donating group due to its positive resonance effect (+R). This effect increases the electron density of the benzene (B151609) ring, generally enhancing its reactivity towards electrophiles. chim.itevitachem.com Conversely, the nitro group at the C-5 position is a powerful electron-withdrawing group, exerting both a negative inductive (-I) and a negative resonance (-R) effect. This deactivates the aromatic ring towards electrophilic attack but significantly increases its susceptibility to nucleophilic attack. researchgate.net

The interplay between these opposing electronic effects creates a unique reactivity profile for this compound. While the electron-rich nature of the indoline core is modulated, the presence of the strong electron-withdrawing nitro group makes the aromatic ring electron-deficient. This feature is pivotal in enabling reactions that are not typical for unsubstituted indolines, particularly nucleophilic aromatic substitution. Furthermore, indoles substituted with electron-withdrawing groups, such as 3-nitroindoles, have been shown to exhibit remarkable reactivity toward various electron-rich species, serving as model substrates for dearomatization strategies. researchgate.net This highlights the profound impact a nitro group has on the heterocyclic system's reactivity, suggesting that the this compound system is primed for specific transformation pathways dictated by the electronic demands of its substituents.

Nucleophilic Substitution Reactions on the Indoline Scaffold

The presence of a strong electron-withdrawing group like the nitro function renders the indoline system susceptible to nucleophilic substitution reactions, a pathway less common for the electron-rich indole nucleus. Research on analogous systems, such as 1-methoxy-6-nitroindole-3-carbaldehyde, has demonstrated that this scaffold is an excellent substrate for regioselective nucleophilic substitution. nii.ac.jpclockss.orgresearchgate.net This compound reacts effectively with a variety of nitrogen, sulfur, and carbon-centered nucleophiles to yield 2,3,6-trisubstituted indole derivatives in high yields. nii.ac.jpclockss.org The enhanced reactivity is attributed directly to the electron-withdrawing nature of the nitro group, which stabilizes the negatively charged intermediate formed during the nucleophilic attack. clockss.org

In the chemistry of substituted indoles and indolines, the regioselectivity of substitution at the C-2 and C-3 positions of the pyrrole (B145914) ring is a critical aspect. While electrophilic substitution on indole typically favors the C-3 position, the reactivity pattern can be inverted in appropriately substituted systems undergoing nucleophilic attack. stackexchange.com For derivatives like 1-methoxy-6-nitroindole-3-carbaldehyde, nucleophilic substitution occurs regioselectively at the C-2 position. nii.ac.jpclockss.org

This C-2 selectivity is a key feature of the system's reactivity. For instance, the reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with various nucleophiles such as piperidine, pyrrole, indole, and imidazole, in the presence of sodium hydride (NaH) in dimethylformamide (DMF), consistently yields the C-2 substituted product. nii.ac.jp This preference can be rationalized by the ability of the N-methoxy group to stabilize the transition state leading to C-2 substitution. The reaction is believed to proceed via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient C-2 position, followed by the elimination of the methoxy group from the nitrogen atom. clockss.org

The specific substitution pattern of this compound has a profound modulatory effect on its reactivity towards nucleophiles. The two substituents work in concert to facilitate nucleophilic attack on the indole core.

Nitro Group (-NO₂): The nitro group at the C-5 position is the primary activating group for nucleophilic substitution. As a strong electron-withdrawing group, it significantly reduces the electron density of the entire bicyclic system, making it more electrophilic. This effect is crucial for enabling the initial attack by a nucleophile. Studies on similar compounds confirm that the presence of the nitro group at the 6-position (analogous to the 5-position in the target compound) increases the substrate's reactivity, leading to better yields in nucleophilic substitution reactions compared to analogs lacking this group. clockss.orgresearchgate.net

The combined electronic influence of these groups makes the indoline system a versatile platform for constructing complex, substituted indole derivatives through nucleophilic substitution pathways.

Reductive Transformations of the Nitro Functionality

The nitro group is a versatile functional group in organic synthesis, primarily because it can be readily reduced to an amino group. This transformation is a cornerstone in the synthesis of aromatic amines and is particularly useful in the chemistry of nitroindolines. The reduction of the nitro group in this compound provides a direct route to 5-amino-6-methoxyindoline, a valuable synthetic intermediate. This transformation fundamentally alters the electronic properties of the molecule, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, thereby opening up new avenues for further functionalization, such as electrophilic aromatic substitution.

Catalytic hydrogenation is the most common and efficient method for the reduction of aromatic nitro groups due to its high yields, clean reaction profiles, and the mild conditions often employed. google.com Various catalyst systems can be used for this purpose.

Palladium on Carbon (Pd/C): This is a widely used catalyst for the hydrogenation of nitro groups. The reaction is typically carried out under an atmosphere of hydrogen gas in a suitable solvent like methanol (B129727) or ethyl acetate. orgsyn.org

Platinum on Carbon (Pt/C): Platinum-based catalysts are also highly effective and can be used under similar conditions to Pd/C, sometimes offering different selectivity in complex molecules. researchgate.net

Bimetallic Nanoparticles: Bimetallic catalysts, such as copper/nickel (Cu/Ni) nanoparticles, have shown high catalytic activity for the hydrogenation of substituted nitroarenes like 3-nitro-4-methoxy-acetylaniline. rsc.org

Continuous Flow Hydrogenation: Modern techniques such as continuous flow hydrogenation offer advantages in terms of safety, scalability, and reaction control. The reduction of 5-nitroindoline (B147364) derivatives to their corresponding amines has been successfully achieved using this method. acs.org

Alternative chemical reducing agents can also be employed, including metals in acidic media (e.g., Sn/HCl, Fe/HCl) or other reagents like sodium dithionite. However, catalytic hydrogenation is often preferred for its cleaner work-up and environmental friendliness.

| Method | Catalyst/Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | 10% Pd/C | H₂ gas, Methanol or Ethyl Acetate | orgsyn.org |

| Catalytic Hydrogenation | 5% Pt/C | H₂ gas (4 atm), various solvents | researchgate.net |

| Continuous Flow Hydrogenation | H-Cube Pro™ (Pd/C catalyst cartridge) | H₂, Methanol, 60 °C, 60 bar | acs.org |

| Catalytic Hydrogenation | Bimetallic Cu/Ni Nanoparticles | H₂, 140 °C | rsc.org |

The generation of 5-amino-6-methoxyindoline from this compound is a strategically important step in the synthesis of more complex molecules. The resulting amino group serves as a versatile handle for a wide array of subsequent chemical transformations. For example, the aminoindoline can be used as a nucleophile itself or can be transformed into other functional groups.

Synthetic applications of the resulting aminoindoline derivative include:

Reductive Amination: The amine can react with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products. acs.org

Formation of Amides and Sulfonamides: Acylation or sulfonylation of the amino group provides access to a large family of derivatives.

Conversion to Isothiocyanates: The amine can be converted to an isothiocyanate, which is a reactive intermediate for the synthesis of thioureas and other heterocyclic compounds. acs.org

Diazotization Reactions: The aromatic amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions, allowing for extensive diversification of the aromatic ring.

The transformation of the nitroindoline (B8506331) to the aminoindoline is a key step that unlocks significant synthetic potential, enabling the construction of diverse molecular architectures built upon the indoline scaffold. acs.org

Photochemical Activation and Photoreactivity Studies of Nitroindoline Systems

Nitroindoline-based systems, particularly N-acyl-7-nitroindolines, have emerged as a significant class of photolabile protecting groups (PPGs). proquest.com These compounds offer an alternative to the more traditional o-nitrobenzyl-based PPGs for controlling the release of carboxylic acids, including neuroactive amino acids, with high spatial and temporal precision. proquest.comresearchgate.net The photochemical activation of these systems can be triggered by UV light (typically around 350 nm) through a one-photon absorption process or by infrared femtosecond laser light (around 710 nm) via a two-photon absorption mechanism, making them suitable for a wide range of applications in chemistry and biology. proquest.comresearchgate.net Upon irradiation in aqueous solutions, 1-acyl-7-nitroindolines typically undergo photolytic cleavage to release a carboxylic acid and a 7-nitrosoindole. researchgate.net The efficiency and pathway of this photorelease are subjects of detailed mechanistic investigation.

Mechanistic Investigations of Photolytic Cleavage Pathways

The mechanism by which N-acyl-nitroindolines release their caged molecules upon photoactivation is complex and has been shown to proceed through competing pathways. researchtrends.netchemrxiv.org Understanding these pathways is crucial for designing more efficient and predictable photolabile systems. Computational and experimental studies have identified two primary competing mechanisms: a cyclization pathway (CP) and a nitro-acyl migration pathway (MP). chemrxiv.org Both pathways converge on a common key intermediate, a nitronic anhydride (B1165640), which is the actual acylating species responsible for releasing the protected molecule. researchtrends.netchemrxiv.org

One proposed mechanism, known as the cyclization pathway (CP), involves the formation of a cyclic intermediate after the molecule is excited by light. chemrxiv.org According to this model, upon irradiation, the excited state of the nitroindoline proceeds to form a five-membered ring intermediate. chemrxiv.orgchemrxiv.org This cyclic intermediate then undergoes further transformation, leading to the formation of the reactive nitronic anhydride. chemrxiv.org This pathway requires two consecutive steps—the formation and subsequent opening of the cyclic intermediate—to yield the nitronic anhydride. chemrxiv.org The energy required for the initial cyclization has been identified as a key barrier in this mechanistic route. chemrxiv.org

A competing and often lower-energy pathway involves the direct migration of the acyl group from the indoline nitrogen to one of the oxygen atoms of the adjacent nitro group. chemrxiv.orgchemrxiv.org This process, referred to as the migration pathway (MP), has been described as possessing characteristics of both a Norrish Type I and a 1,6-nitro-acyl variant of a Norrish Type II reaction. chemrxiv.orgchemrxiv.org This migration occurs in a single step to form the same crucial nitronic anhydride intermediate generated by the cyclization pathway. chemrxiv.org Subsequent rearrangement of the nitronic anhydride leads to the release of the carboxylic acid and the formation of a 7-nitrosoindole product. chemrxiv.org Computational studies suggest that the energy barrier for this migration is often lower than that required for the initial cyclization step in the CP mechanism, making it a kinetically favored route for some substituted nitroindolines. chemrxiv.org

| Mechanistic Pathway | Key Feature | Number of Steps to Nitronic Anhydride | Intermediate Species | Relative Energy Barrier |

|---|---|---|---|---|

| Cyclization Pathway (CP) | Formation of a five-membered ring | Two (cyclization and ring-opening) | Cyclic Intermediate | Generally higher |

| Nitro-Acyl Migration Pathway (MP) | Direct transfer of the acyl group to the nitro group | One | Transition state involving acyl shift | Generally lower |

Impact of Substituents on Photorelease and Photolysis Efficiency

The efficiency of photolytic cleavage in nitroindoline systems is highly dependent on the nature and position of substituents on the aromatic ring. nih.govrsc.org Both electron-donating and electron-withdrawing groups have been studied to tune the photochemical properties of these compounds. researchgate.netnih.gov

Electron-donating groups, such as a methoxy group at the 4-position, have been shown to increase photolysis efficiency more than twofold compared to unsubstituted analogs. researchgate.net However, excessively strong electron-donating substituents can be counterproductive; for instance, a 4-dimethylamino group renders the compound essentially inert to photolysis, likely by diverting the excited state into non-productive pathways. researchgate.net

Conversely, adding electron-withdrawing groups, such as a second nitro group at the 5-position (creating a dinitroindoline system), can also significantly improve photolysis efficiency. nih.govrsc.org For example, 1-acetyl-4-methoxy-5,7-dinitroindoline showed enhanced photolysis efficiency in aqueous solution compared to its mono-nitro counterpart. nih.gov The presence of a second nitro group in systems like 4-methoxy-5,7-dinitroindolinyl (MDNI) and 4-carboxymethoxy-5,7-dinitroindolinyl (CDNI) has been reported to increase the rate of glutamate (B1630785) photorelease by a factor of approximately 5 to 6. fit.edu However, these dinitro compounds can sometimes lead to mixed photoproducts and a lower stoichiometric release of the caged molecule compared to the clean photolysis observed for some mono-nitro compounds. nih.govrsc.org

| Compound/Substituent | Effect on Photolysis | Observation | Reference |

|---|---|---|---|

| 4-Methoxy | Increased Efficiency | >2-fold improvement in photolysis efficiency. | researchgate.net |

| 4-Dimethylamino | Inert to Photolysis | Excessive electron donation diverts the excited state. | researchgate.net |

| 5,7-Dinitro | Increased Efficiency | Improved photolysis efficiency compared to mono-nitro analogs. | nih.govrsc.org |

| 4-Methoxy-5,7-dinitro | Increased Efficiency | Enhanced photorelease rate by a factor of ~5 over mono-nitro analog. | fit.edu |

| 4,5-Methylenedioxy | Inert to Photolysis | Reinforces that excessive electron donation is detrimental. | nih.govrsc.org |

Development of Photolabile Groups and Crosslinkers Based on Nitroindoline Scaffolds

The robust and tunable photoreactivity of the nitroindoline scaffold has led to its development and incorporation into various photolabile tools for chemical and biological applications. acs.orgresearchgate.net They have been widely used as caging groups for the light-induced release of biologically active compounds like L-glutamate and GABA. acs.org

Beyond simple caging groups, nitroindoline moieties have been integrated into more complex molecular architectures such as photocleavable crosslinkers. biomaterials.org These crosslinkers utilize photoreactive N-acyl-7-nitroindoline (NA7N) or N-thiocarbamoyl-7-nitroindoline (NT7N) units. biomaterials.org Homobifunctional crosslinkers equipped with N-hydroxysuccinimide esters have been synthesized to crosslink amine-containing polymers, such as gelatin, to form hydrogels. proquest.com A key advantage of these materials is that the crosslinks can be reversed by illumination with UV light, causing the hydrogel to degrade. proquest.com This property is valuable for creating tunable cell culture platforms and new bioinks where the mechanical properties of the material can be altered on demand with light. biomaterials.org Unlike o-nitrobenzyl-based photochemistry, the photolysis of N-acyl-7-nitroindolines does not produce aldehyde or ketone byproducts, which can cause unwanted side reactions with cellular components. biomaterials.org This "clean" photolysis makes nitroindoline-based systems particularly attractive for applications in materials science and bio-organic chemistry. acs.org

Advanced Spectroscopic Characterization of 6 Methoxy 5 Nitroindoline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional techniques, the connectivity and spatial arrangement of atoms within 6-Methoxy-5-nitroindoline can be definitively established.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aliphatic protons of the pyrroline (B1223166) ring, the aromatic protons, and the methoxy (B1213986) group protons.

The aliphatic protons at the C2 and C3 positions of the indoline (B122111) ring are expected to appear as triplets due to coupling with each other. Based on data from analogous N-substituted 5-nitroindolines, the C2 methylene (B1212753) protons (H-2) typically resonate around δ 4.1-4.3 ppm, while the C3 methylene protons (H-3) appear further upfield, around δ 3.1-3.2 ppm. acs.org The methoxy group (-OCH₃) protons will present as a sharp singlet, typically in the range of δ 3.7-3.9 ppm.

The aromatic region is simplified due to the substitution pattern. The proton at C4 (H-4) and the proton at C7 (H-7) are in different environments and are not adjacent, leading to their appearance as singlets. The H-7 proton is situated between a nitrogen atom and the electron-donating methoxy group, while the H-4 proton is adjacent to the strongly electron-withdrawing nitro group. This electronic disparity would place their signals at distinct chemical shifts, with the H-4 proton expected to be significantly downfield. For a related 7-nitroindoline (B34716) analog, aromatic protons on the benzene (B151609) ring were observed at δ 7.54 and δ 7.78 ppm. acs.org

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~ 4.2 | Triplet (t) |

| H-3 | ~ 3.2 | Triplet (t) |

| H-4 | > 7.5 | Singlet (s) |

| H-7 | < 7.5 | Singlet (s) |

| -OCH₃ | ~ 3.8 | Singlet (s) |

| N-H | Broad | Singlet (s) |

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms and functional groups.

The aliphatic carbons, C2 and C3, are expected in the upfield region of the spectrum. The aromatic carbons will resonate between δ 100 and 160 ppm. The carbon atom attached to the nitro group (C5) and the one attached to the methoxy group (C6) will be significantly affected. The C-O bond of the methoxy group will shift the C6 signal downfield to approximately δ 153-156 ppm, while the C-N bond of the nitro group will also cause a downfield shift for C5. The methoxy carbon itself (-OCH₃) is expected to appear around δ 56 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 50-55 |

| C3 | ~ 30-35 |

| C3a | ~ 125-130 |

| C4 | ~ 110-115 |

| C5 | ~ 140-145 |

| C6 | ~ 153-156 |

| C7 | ~ 105-110 |

| C7a | ~ 135-140 |

| -OCH₃ | ~ 56 |

To unambiguously confirm the substitution pattern and assign the correct regiochemistry, advanced NMR experiments are employed.

Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be crucial. A key correlation would be observed between the methoxy group protons (at ~δ 3.8 ppm) and the C6 carbon (at ~δ 155 ppm), confirming the attachment of the methoxy group to C6. Similarly, correlations between the H-7 proton and carbons C5, C6, and C7a would solidify the assignments in the aromatic ring.

Nuclear Overhauser Effect (NOE) Difference Spectroscopy: NOE provides through-space correlations between protons that are in close proximity. This technique is invaluable for distinguishing between isomers. In the case of this compound, irradiation of the methoxy group protons should result in an enhancement of the signal for the nearby H-7 proton. The absence of an NOE effect on the H-4 proton would confirm the 6-methoxy substitution pattern over the 5-methoxy-6-nitro isomer.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound is expected to display several characteristic absorption bands. The presence of the indoline N-H group would be indicated by a stretching vibration in the region of 3300-3400 cm⁻¹. The nitro group (NO₂) is a strong infrared absorber and will show two distinct, strong stretching vibrations: an asymmetric stretch typically near 1500-1560 cm⁻¹ and a symmetric stretch near 1330-1370 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1400-1620 cm⁻¹ region. The C-O stretching of the aryl ether (methoxy group) will produce strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. Aliphatic C-H stretching from the CH₂ groups of the indoline ring will be observed just below 3000 cm⁻¹. semanticscholar.org

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indoline N-H | Stretch | 3300 - 3400 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1400 - 1620 | Medium-Strong |

| Nitro NO₂ | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro NO₂ | Symmetric Stretch | 1330 - 1370 | Strong |

| Aryl Ether C-O | Asymmetric Stretch | 1200 - 1275 | Strong |

| Aryl Ether C-O | Symmetric Stretch | 1000 - 1075 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Process Monitoring

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The indoline ring system, substituted with both an auxochrome (methoxy group) and a chromophore (nitro group), results in characteristic electronic transitions.

The spectrum of this compound is expected to show strong absorption bands in the UV region, likely arising from π→π* transitions within the conjugated aromatic system. The presence of the nitro and methoxy groups extends the conjugation and shifts the absorption maxima (λmax) to longer wavelengths (a bathochromic shift). In related nitroindoline (B8506331) compounds, strong absorbance maxima are observed. For example, 1-acetyl-5,7-dinitroindoline (B1297583) exhibits significant absorbance peaks, and its electronic spectrum changes predictably upon photochemical modification. rsc.org The spectrum of this compound will likely feature a high-energy π→π* transition and a lower-energy n→π* transition associated with the non-bonding electrons of the nitro group's oxygen atoms. This technique is also instrumental in monitoring photochemical processes, as demonstrated in studies where the UV-Vis spectra of nitroindoline derivatives are monitored over time upon irradiation to track the formation of photolysis products. acs.orgrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure through the analysis of fragmentation patterns.

For this compound (C₉H₁₀N₂O₃), the calculated molecular weight is approximately 194.07 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 195.08.

Under higher energy conditions (e.g., Electron Impact or Collision-Induced Dissociation), the molecular ion will undergo fragmentation. The fragmentation pattern provides a fingerprint that helps confirm the structure. Expected fragmentation pathways for this compound would include:

Loss of the nitro group (NO₂, 46 Da), leading to a fragment at m/z 148.

Loss of a methyl radical (CH₃, 15 Da) from the methoxy group, resulting in a fragment at m/z 179.

Loss of formaldehyde (B43269) (CH₂O, 30 Da) from the methoxy group, a common pathway for methoxy-substituted aromatics.

Cleavage within the indoline ring.

Analysis of these fragments allows for the reconstruction of the molecular structure, confirming the presence and location of the methoxy and nitro substituents.

Other Advanced Spectroscopic Techniques in the Characterization of Indoline Derivatives (e.g., Fluorescence Spectroscopy, Electron Spin Resonance)

Beyond the foundational spectroscopic methods of NMR, IR, and mass spectrometry, a range of other advanced techniques provides deeper insights into the electronic structure, excited-state properties, and radical species of indoline derivatives. Fluorescence spectroscopy and Electron Spin Resonance (ESR) are particularly valuable for characterizing specific aspects of these molecules, especially those containing electronically active substituents like the nitro group found in this compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful tool for investigating the electronic excited states of molecules. It is based on the principle that a molecule, after absorbing light and reaching an excited electronic state, can relax to its ground state by emitting a photon. The characteristics of this emitted light—its intensity, wavelength (emission spectrum), and lifetime—provide detailed information about the molecule's structure and its interaction with the environment.

For indoline derivatives, fluorescence is highly dependent on the nature and position of substituents on the aromatic ring and the indoline core. Certain derivatives, such as N-acyl-7-nitroindolines, are known to be fluorescent. nih.gov The photophysical properties of these compounds make them useful as photocleavable protecting groups, where their fluorescence can be used to monitor processes like light-induced release of biologically active compounds. nih.gov The fluorescence of N-acyl-7-nitroindoline, for instance, is exploited in two-photon absorption processes, where its decay upon laser illumination confirms the photodecomposition of the molecule. nih.gov

The presence of a nitro group, which is a strong electron-withdrawing group, often leads to fluorescence quenching. mdpi.comnih.gov This phenomenon occurs when the excited state of the fluorophore is deactivated non-radiatively through processes like photoinduced electron transfer (PET) to the nitroaromatic moiety. mdpi.com This property is widely exploited in the development of fluorescent sensors for the detection of nitroaromatic compounds, including explosives. mdpi.comnih.gov While this compound itself is not extensively documented as a fluorophore, its structural motifs suggest that its fluorescence properties would be significantly influenced by the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group.

Studies on related heterocyclic systems, such as substituted quinolines, demonstrate the profound impact of substituents on fluorescence. For example, the introduction of methoxy and cyano groups into a quinoline (B57606) core can shift emission wavelengths significantly and alter quantum yields, tuning the molecule's fluorescent color and brightness. sciforum.net

Table 1: Illustrative Fluorescence Properties of a Nitroindoline Derivative and Related Heterocyclic Compounds

| Compound/Class | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Key Findings | Reference |

|---|---|---|---|---|---|

| N-acyl-7-nitroindoline | Not specified | Fluorescent | Not specified | Fluorescence decay is used to monitor two-photon absorption and photolysis. | nih.gov |

| 6-Methoxyquinoline | 350 | ~400-470 | Not specified | Emission is highly sensitive to solvent environment and excitation wavelength. | researchgate.net |

| 6-Methoxy-4-cyano-carbostyril | ~370 | ~440 | ~50% | The cyano group enhances quantum yield compared to non-cyanated analogs. | sciforum.net |

This table provides illustrative data from related compounds to demonstrate the principles of fluorescence spectroscopy in characterizing features relevant to this compound.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and characterize chemical species that have unpaired electrons. This makes it an ideal method for studying free radicals, radical ions, and transition metal complexes. For nitroaromatic compounds like this compound, ESR is particularly useful for studying their radical anions.

The nitro group is strongly electron-withdrawing, which allows nitroaromatic compounds to readily accept an electron to form a stable radical anion. nih.govnih.gov The unpaired electron in this radical anion interacts with the magnetic moments of nearby nuclei (like ¹H and ¹⁴N), leading to a splitting of the ESR signal into a characteristic hyperfine pattern. The analysis of this pattern provides a detailed map of the unpaired electron's spin density distribution across the molecule.

Key information derived from the ESR spectrum of a nitroaromatic radical anion includes:

g-factor: An intrinsic property of the radical, analogous to the chemical shift in NMR, which helps in identifying the type of radical.

Hyperfine Coupling Constants (a): These values quantify the strength of the interaction between the unpaired electron and specific magnetic nuclei. The magnitude of the coupling constant (e.g., aN for the nitrogen of the nitro group, aH for protons) is directly proportional to the spin density at that nucleus. This allows researchers to probe the electronic structure of the molecule and understand how substituents influence the delocalization of the unpaired electron. rsc.org

Table 2: Representative ESR Hyperfine Coupling Constants for a Nitroaromatic Radical Anion

| Radical Anion | Nucleus | Hyperfine Coupling Constant (Gauss) | Significance | Reference |

|---|---|---|---|---|

| 3,8-Dinitroacenaphthene | a(2H) | 0.45 | Indicates small spin density on the protons at positions 4 and 7. | rsc.org |

| a(2H) | 3.20 | Indicates significant spin density on the protons at positions 5 and 6. | rsc.org |

This table presents data for a representative dinitroaromatic compound to illustrate the type of information obtained from an ESR experiment, which would be analogous to a study of the this compound radical anion.

Computational Chemistry and Theoretical Studies on 6 Methoxy 5 Nitroindoline Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet precise method for predicting a wide range of molecular properties. For 6-methoxy-5-nitroindoline, DFT calculations can elucidate its fundamental electronic characteristics and reactivity patterns. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the Schrödinger equation approximately.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. wuxibiology.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy of the HOMO is related to the ionization potential, and a higher HOMO energy suggests a greater ability to donate electrons. Conversely, the energy of the LUMO is related to the electron affinity, with a lower LUMO energy indicating a greater ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining a molecule's stability and reactivity. wuxibiology.com A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests that the molecule is more polarizable and reactive. wuxibiology.com For a molecule like this compound, the distribution of the HOMO and LUMO across the indoline (B122111) ring, the methoxy (B1213986) group, and the nitro group would reveal the most probable sites for nucleophilic and electrophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data This table is a hypothetical representation of what FMO analysis would yield for a molecule like this compound.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.3 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.2 | Difference between LUMO and HOMO energies |

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. researchgate.netwolfram.com It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's reactive sites. Regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored blue, signify electron-deficient areas that are prone to nucleophilic attack. researchgate.netwolfram.com

For this compound, an MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group and the methoxy group, highlighting these as potential sites for interaction with electrophiles. The aromatic ring and the indoline nitrogen could also exhibit distinct electrostatic potentials, influencing their reactivity.

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. chemrxiv.orgderpharmachemica.com

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is related to the negative of electronegativity.

Global Hardness (η) : Hardness is a measure of the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are generally considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile.

Local reactivity descriptors, such as Fukui functions, provide more detailed information by identifying the specific atoms within a molecule that are most likely to participate in a reaction. chemrxiv.org These descriptors are crucial for predicting the regioselectivity of chemical reactions involving this compound.

Table 2: Representative Global Reactivity Descriptors This table provides an example of the kind of data generated from the calculation of global reactivity descriptors.

| Descriptor | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.4 | Tendency of electrons to escape |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.1 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ2 / (2η) | 4.6 | Ability to accept electrons |

Conformational Analysis and Energy Landscape Exploration

Molecules that are not entirely rigid can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. For this compound, the five-membered indoline ring can adopt different puckered conformations, and there can be rotation around the single bond connecting the methoxy group to the aromatic ring.

Computational methods can be used to perform a systematic search of the conformational space to locate all possible low-energy conformers. By calculating the potential energy surface, researchers can identify the global minimum energy conformation, which is the most stable arrangement of the molecule, as well as other local minima and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its physical, chemical, and biological properties.

Modeling of Reaction Mechanisms and Transition States in Indoline Transformations

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For transformations involving indoline derivatives, such as nucleophilic substitution or cycloaddition reactions, DFT calculations can be employed to map out the entire reaction pathway. nih.gov This involves identifying the structures of the reactants, products, any intermediates, and, most importantly, the transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the activation energy, which is the energy difference between the reactants and the transition state, computational chemists can predict the rate of a reaction. These studies can also provide detailed insights into the bonding changes that occur during the reaction, helping to confirm or propose reaction mechanisms.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. nih.govnih.gov For this compound, these methods can be used to simulate:

Infrared (IR) Spectra : By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This can help in the assignment of experimental IR bands to specific vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectra : Theoretical calculations can predict the chemical shifts of 1H and 13C atoms, which are fundamental parameters in NMR spectroscopy. These predicted shifts can aid in the interpretation of experimental NMR data.

UV-Vis Spectra : Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, allowing for the prediction of its UV-Vis absorption spectrum. This provides information about the molecule's electronic structure and chromophores.

The close agreement between predicted and experimental spectra provides strong evidence for the correctness of the molecular structure and the computational model used. researchgate.net

Molecular Docking and Intermolecular Interaction Studies (Focus on Binding Modes and Recognition at a Molecular Level)

While direct computational studies specifically targeting this compound are not extensively available in the public domain, valuable insights into its potential molecular interactions can be drawn from research on structurally similar indoline-based compounds. A notable example is the investigation of 5-nitroindoline (B147364) derivatives as inhibitors of the 5-lipoxygenase (5-LOX) enzyme, a key player in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. acs.org Molecular docking simulations have been instrumental in elucidating the binding modes of these indoline scaffolds within the 5-LOX active site, providing a framework for understanding their molecular recognition. acs.org

The docking studies suggested that the indoline-based scaffolds are promising molecular frameworks for the design of 5-LOX inhibitors due to their ability to fit snugly into the enzyme's binding pocket. acs.org The computational analyses revealed key intermolecular interactions that govern the binding and recognition of these derivatives at a molecular level.

For certain indoline derivatives, the binding mode within the enzyme's active site demonstrated specific and crucial interactions. For instance, the indoline moiety and a 4-fluorobenzyl group attached to it were observed to engage in π-π stacking interactions with histidine (H524) and tryptophan (W525) residues, respectively. nih.gov These types of non-covalent interactions are fundamental for the stable anchoring of the ligand within the protein's binding cavity. nih.gov

The molecular docking outcomes for a series of indoline-based compounds targeting 5-LOX highlighted a consistent pattern of interactions that are likely crucial for their inhibitory activity. The ability of the indoline core to be appropriately positioned to establish these interactions underscores its suitability as a scaffold for designing inhibitors. acs.org

To illustrate the specific nature of these interactions, the following table summarizes the key binding features observed in the molecular docking of representative indoline derivatives with the 5-LOX enzyme.

| Compound Scaffold | Interacting Residue(s) | Type of Interaction | Significance in Molecular Recognition |

| Indoline | H524 | π-π stacking | Anchors the core of the molecule within a hydrophobic pocket of the active site. |

| 4-Fluorobenzyl moiety | W525 | π-π stacking | Provides additional stabilization through interactions with a key aromatic residue. |

This table is a representation of the types of interactions observed for the indoline scaffold in the cited research. The specific residues and interactions can vary with different substitutions on the indoline ring.

These computational findings are pivotal in the rational design of novel and more potent inhibitors based on the this compound scaffold. By understanding the key binding modes and intermolecular interactions at a molecular level, it is possible to conceptualize modifications to the lead structure that could enhance its affinity and selectivity for the target enzyme.

Applications of 6 Methoxy 5 Nitroindoline in Advanced Organic Synthesis and Chemical Biology Research

Utilization as a Versatile Synthetic Intermediate and Building Block